Molecular structure and SMILES string for Methyl 2-chloro-4-fluoro-3-nitrobenzoate
Molecular structure and SMILES string for Methyl 2-chloro-4-fluoro-3-nitrobenzoate
An In-depth Technical Guide to Methyl 2-chloro-4-fluoro-3-nitrobenzoate: Structure, Synthesis, and Applications
Abstract
Methyl 2-chloro-4-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of electron-withdrawing groups and multiple reactive sites makes it a valuable building block for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, and a discussion of its potential applications in research and drug development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's chemistry and utility.
Molecular Structure and Properties
The functionality and reactivity of Methyl 2-chloro-4-fluoro-3-nitrobenzoate are derived directly from its molecular architecture. The benzene ring is substituted with four distinct functional groups: a methyl ester, a chloro group, a fluoro group, and a nitro group. This specific substitution pattern creates a unique electronic environment that dictates its chemical behavior.
Chemical Structure and Identifiers
The structural and identifying information for Methyl 2-chloro-4-fluoro-3-nitrobenzoate is summarized below.
| Property | Value |
| IUPAC Name | Methyl 2-chloro-4-fluoro-3-nitrobenzoate |
| CAS Number | 1812892-64-0[1] |
| Molecular Formula | C₈H₅ClFNO₄[1] |
| Molecular Weight | 233.58 g/mol [1] |
| SMILES String | COC(=O)C1=C(Cl)C(=C(F)C=C1)[O-] |
Physicochemical Data
The key physicochemical properties, derived from computational models and supplier data, are essential for handling, storage, and reaction planning.[1]
| Property | Value | Source |
| Appearance | Light yellow solid (predicted) | [2] |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |
| logP (octanol-water partition coeff.) | 2.17 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of Methyl 2-chloro-4-fluoro-3-nitrobenzoate is most effectively achieved through the electrophilic aromatic substitution (nitration) of a suitable precursor, Methyl 2-chloro-4-fluorobenzoate. The choice of this strategy is governed by the directing effects of the substituents on the aromatic ring.
Synthetic Workflow
The overall process involves the carefully controlled nitration of the precursor using a mixed acid system.
Caption: Synthetic workflow for Methyl 2-chloro-4-fluoro-3-nitrobenzoate.
Mechanistic Insight and Causality
The success of the synthesis hinges on understanding the underlying mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The existing chloro and fluoro substituents on the precursor are ortho-, para-directing but deactivating. However, the position meta to the strongly deactivating ester group and ortho/para to the halogens is electronically favored for substitution. The nitration occurs at the C3 position, which is ortho to the chlorine and meta to the fluorine, representing a balance of these electronic effects.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for nitrating similar aromatic compounds.[3][4]
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Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
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Acid Mixture Preparation: To the flask, add concentrated sulfuric acid (3 equivalents). Begin stirring and cool the acid to 0-5°C.
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Precursor Addition: Dissolve Methyl 2-chloro-4-fluorobenzoate (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the solution dropwise to the cooled, stirring sulfuric acid in the flask, ensuring the temperature does not exceed 10°C.
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Nitration: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0°C and 5°C. Causality: This slow, cooled addition is critical to control the exothermicity of the reaction and prevent over-nitration or degradation.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.
Structural Elucidation and Spectroscopic Profile
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a reliable predicted profile can be established based on its structure and data from analogous compounds.[5][6]
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¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. Two doublets in the aromatic region (7.5-8.5 ppm) would correspond to the two coupled protons on the benzene ring.
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¹³C NMR: The spectrum should display eight distinct carbon signals. Key signals would include the ester carbonyl carbon (~164 ppm), the methyl carbon (~53 ppm), and six aromatic carbons, with their chemical shifts influenced by the attached substituents (C-Cl, C-F, C-NO₂, etc.).
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Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted for the C=O stretch of the ester (1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-F/C-Cl stretches in the fingerprint region.
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Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 233 and 235 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Applications in Research and Development
The true value of Methyl 2-chloro-4-fluoro-3-nitrobenzoate lies in its utility as a versatile synthetic intermediate. Each of its functional groups provides a handle for subsequent chemical transformations, making it an attractive scaffold for generating diverse molecular libraries.
Chemical Reactivity and Derivatization Potential
The compound serves as a platform for numerous follow-on reactions, enabling access to a wide range of more complex molecules. The primary reaction pathways are illustrated below.
Caption: Key reactive pathways for derivatization.
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Nitro Group Reduction: The nitro group can be readily reduced to a primary amine, a crucial functional group for introducing amide bonds, sulfonamides, or for use in diazotization reactions.
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Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.
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Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chloro or fluoro groups by nucleophiles like alkoxides or amines.
Potential in Drug Discovery and Agrochemicals
Substituted nitroaromatic compounds are foundational in the synthesis of many bioactive molecules.[7] Derivatives of chloro-nitrobenzoic acids have been investigated as potential antibacterial agents.[8] Furthermore, related structures serve as key intermediates for herbicides, such as Saflufenacil, highlighting their relevance in the agrochemical industry.[3] The specific combination of halogens and a nitro group on this scaffold provides chemists with the tools to fine-tune properties like lipophilicity, metabolic stability, and target binding, which are critical in the design of new drugs and crop protection agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. The following information is based on safety data for structurally similar compounds.[2][9][10][11]
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Hazard Identification: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][12]
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[2][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
-
First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
-
Storage and Disposal:
Conclusion
Methyl 2-chloro-4-fluoro-3-nitrobenzoate is a highly functionalized synthetic building block with considerable potential for applications in medicinal chemistry, drug discovery, and agrochemical research. Its well-defined structure allows for predictable reactivity, enabling the strategic design and synthesis of novel, high-value compounds. This guide provides the foundational knowledge required for researchers to handle, synthesize, and effectively utilize this compound in their scientific endeavors.
References
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Goenka, R., & Audi, A. (2023). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Application 50/2023. Retrieved March 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved March 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication. Retrieved March 5, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Methyl 2-chloro-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved March 5, 2026, from [Link]
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Asghar, M. N., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M771. Retrieved March 5, 2026, from [Link]
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MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Retrieved March 5, 2026, from [Link]
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